molecular formula C14H11BrF2O B8416171 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol

Cat. No.: B8416171
M. Wt: 313.14 g/mol
InChI Key: BAISYJHVGJZNAR-UHFFFAOYSA-N
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Description

2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and two fluorine atoms attached to the ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol typically involves the reaction of 4-bromobiphenyl with difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the difluoroethanol, followed by nucleophilic substitution on the 4-bromobiphenyl.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and temperature control. This method can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroacetone.

    Reduction: Formation of 2-(Biphenyl-4-yl)-2,2-difluoroethanol.

    Substitution: Formation of 2-(4’-Aminobiphenyl-4-yl)-2,2-difluoroethanol or 2-(4’-Thiobiphenyl-4-yl)-2,2-difluoroethanol.

Scientific Research Applications

2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. This interaction can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Similar Compounds

    4’-Bromobiphenyl-4-yl triflate: Similar structure but with a triflate group instead of the difluoroethanol group.

    4-Bromobiphenyl: Lacks the difluoroethanol group, making it less reactive in certain chemical reactions.

    2,2-Difluoroethanol: Lacks the biphenyl structure, limiting its applications in organic synthesis

Uniqueness

2-(4’-Bromobiphenyl-4-yl)-2,2-difluoroethanol is unique due to the combination of the biphenyl structure with bromine and difluoroethanol groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H11BrF2O

Molecular Weight

313.14 g/mol

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-2,2-difluoroethanol

InChI

InChI=1S/C14H11BrF2O/c15-13-7-3-11(4-8-13)10-1-5-12(6-2-10)14(16,17)9-18/h1-8,18H,9H2

InChI Key

BAISYJHVGJZNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CO)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl (4′-bromobiphenyl-4-yl)(difluoro)acetate (2.8 g, 7.8 mmol) was dissolved in methanol (20 mL), and sodium borohydride (0.59 g, 16 mmol) was added at 0° C., followed by stirring at room temperature for 30 minutes. The reaction solution was concentrated under reduced pressure, and hydrochloric acid (1 M) was added to the residue, which was subsequently extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.50 (hexane/ethyl acetate=1/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (2.4 g, 7.7 mmol) as a white solid (yield 99%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two
Yield
99%

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